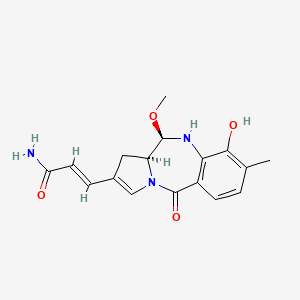

Anthramycin methyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

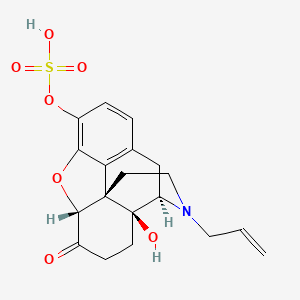

L'éther méthylique d'anthramycine est un dérivé de l'anthramycine, un antibiotique pyrrolobenzodiazépine possédant une activité antitumorale notable. L'anthramycine a été dérivée pour la première fois de l'actinomycète thermophile Streptomyces refuineus dans les années 1950 . L'éther méthylique d'anthramycine est connu pour sa capacité à former un complexe avec l'ADN, inhibant ainsi la synthèse de l'ARN et de l'ADN .

Méthodes De Préparation

L'éther méthylique d'anthramycine peut être synthétisé par recristallisation de l'anthramycine à partir de méthanol chaud . La préparation implique la formation d'un mélange à l'équilibre d'anthramycine et de son épimère, l'épi-anthramycine . La voie de synthèse implique généralement les étapes suivantes :

Fermentation : Production initiale d'anthramycine par fermentation de Streptomyces refuineus.

Isolation : Isolation de l'anthramycine du bouillon de fermentation.

Recristallisation : Recristallisation de l'anthramycine à partir de méthanol chaud pour former l'éther méthylique d'anthramycine.

Analyse Des Réactions Chimiques

L'éther méthylique d'anthramycine subit plusieurs types de réactions chimiques :

Formation de complexes : Il forme un complexe avec l'ADN, ce qui bloque la synthèse de l'ADN en empêchant l'ADN de se lier correctement aux enzymes.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent le méthanol pour la recristallisation et les solutions aqueuses pour l'hydrolyse. Les principaux produits formés à partir de ces réactions sont l'anthramycine et l'épi-anthramycine.

Applications De Recherche Scientifique

L'éther méthylique d'anthramycine a plusieurs applications en recherche scientifique :

Activité antitumorale : Il s'est avéré efficace contre divers types de tumeurs, notamment les sarcomes, les lymphomes et les néoplasmes gastro-intestinaux.

Inhibition de la synthèse des acides nucléiques : Il inhibe la synthèse de l'ARN et de l'ADN en formant un complexe avec l'ADN.

Chemosterilisant : Il a été utilisé comme chemosterilisant dans des études portant sur Drosophila melanogaster et les mouches domestiques.

5. Mécanisme d'action

Le mécanisme d'action de l'éther méthylique d'anthramycine implique son interaction avec l'ADN. Il forme un complexe avec l'ADN, ce qui empêche l'ADN de participer comme modèle dans la biosynthèse de l'ARN et de l'ADN . Cette inhibition se produit parce que l'éther méthylique d'anthramycine est un inhibiteur compétitif de la synthèse d'ARN et d'ADN sans cellules et bloque l'action de la DNase I .

Mécanisme D'action

The mechanism of action of anthramycin methyl ether involves its interaction with DNA. It forms a complex with DNA, which prevents DNA from participating as a template in the biosynthesis of RNA and DNA . This inhibition occurs because this compound is a competitive inhibitor of cell-free RNA and DNA synthesis and blocks the action of DNase I .

Comparaison Avec Des Composés Similaires

L'éther méthylique d'anthramycine est unique en sa capacité à former un complexe stable avec l'ADN, ce qui est un facteur clé de son activité antitumorale. Parmi les composés similaires, on trouve :

Anthramycine : Le composé parent à partir duquel l'éther méthylique d'anthramycine est dérivé.

Épi-anthramycine : Un épimère de l'anthramycine formé lors de l'hydrolyse de l'éther méthylique d'anthramycine.

L'éther méthylique d'anthramycine se distingue par sa cytotoxicité élevée et son mécanisme d'action spécifique impliquant la formation de complexes avec l'ADN.

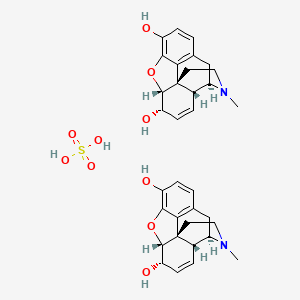

Propriétés

Numéro CAS |

5544-25-2 |

|---|---|

Formule moléculaire |

C17H19N3O4 |

Poids moléculaire |

329.35 g/mol |

Nom IUPAC |

(E)-3-[(6R,6aS)-4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide |

InChI |

InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+/t12-,16+/m0/s1 |

Clé InChI |

YRMCBQLZVBXOSJ-PCFSSPOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O |

SMILES isomérique |

CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)OC)/C=C/C(=O)N)O |

SMILES canonique |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O |

| 5544-25-2 | |

Synonymes |

anthramycin 11-methyl ether anthramycin 11-methyl ether monohydrate anthramycin 11-methyl ether, 11E-(2(E)-11alpha,11abeta)-isomer anthramycin 11-methyl ether, 11S-(2(E),11alpha,11aalpha)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)

![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)

![[(1S,1'R,2'S,6S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1236522.png)

![(Z)-4-[(2S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1236523.png)